molecular formula C13H13ClN4OS B1673731 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone CAS No. 951612-19-4

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

Cat. No.: B1673731
CAS No.: 951612-19-4
M. Wt: 308.79 g/mol
InChI Key: ZOBDTKWDYMRKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L524-0366, also known as [1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone, is a small molecule inhibitor that specifically targets the TWEAK-Fn14 signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and migration. L524-0366 has shown potential in scientific research, particularly in the study of glioblastoma and other diseases where the TWEAK-Fn14 pathway is deregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L524-0366 involves the formation of a triazolyl-thiomorpholinyl-methanone structure. The key steps include:

Industrial Production Methods

Industrial production of L524-0366 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L524-0366 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of L524-0366 .

Mechanism of Action

L524-0366 exerts its effects by specifically binding to the Fn14 receptor, thereby disrupting the interaction between TWEAK and Fn14. This inhibition prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is involved in cell survival, proliferation, and migration. By blocking this pathway, L524-0366 can reduce inflammation, inhibit tumor growth, and modulate immune responses .

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDTKWDYMRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 4
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 5
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 6
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

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